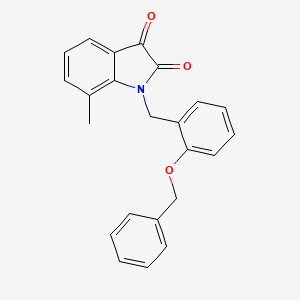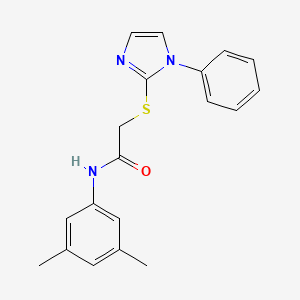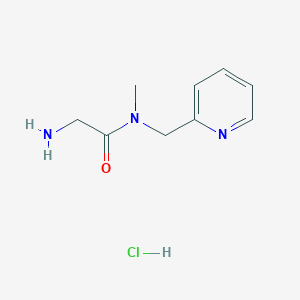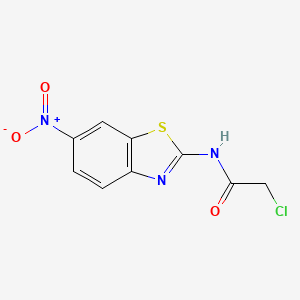
1-(2-(Benzyloxy)benzyl)-7-methylindoline-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(2-(Benzyloxy)benzyl)-7-methylindoline-2,3-dione” is a complex organic molecule. It contains an indoline group, which is a nitrogen-containing cyclic structure, and a dione group, which consists of two carbonyl groups. The molecule also has a benzyloxy group, which is a benzene ring attached to an oxygen atom .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the indoline ring and the introduction of the dione and benzyloxy groups. The exact synthesis route would depend on the starting materials and the specific conditions required for each reaction.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the indoline and dione groups would likely contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The indoline and dione groups could potentially participate in a variety of chemical reactions. For example, the dione group could undergo reduction reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Applications De Recherche Scientifique
Synthesis and Chemical Structure Analysis : A study by Halim & Ibrahim (2017) detailed the synthesis of a novel compound closely related to the one , focusing on its structural analysis through Density Functional Theory (DFT) calculations and spectral data. This research provides insights into the chemical properties and potential applications of similar compounds in various fields, such as material science and pharmacology.
Bisindoline Synthesis : Research by Kovach, Brennessel, & Jones (2014) explored the synthesis of substituted bisindolines using a method that could be relevant to the synthesis of compounds similar to "1-(2-(Benzyloxy)benzyl)-7-methylindoline-2,3-dione". This study contributes to the understanding of synthetic pathways for creating complex organic compounds with potential applications in medicinal chemistry.
NMR Spectroscopy for Compound Characterization : The work by Dioukhane et al. (2021) demonstrates the use of NMR spectroscopy for characterizing the structure of a compound similar to the one of interest. This approach is critical in confirming the identity and purity of synthesized compounds, which is essential in pharmaceutical and material science research.
Enamine Chemistry in Synthesis : A study by Hickmott, Cox, & Sim (1974) investigated the stereochemistry of reactions involving enamines, which might be relevant to understanding the reactivity of "1-(2-(Benzyloxy)benzyl)-7-methylindoline-2,3-dione" in various chemical environments.
Molecular Interactions and Crystal Structure : Research by Raza, Saddiqa, Tahir, & Saddiq (2010) on a structurally related compound provides insight into its molecular interactions and crystal structure. This kind of study is crucial for understanding the physical and chemical properties of similar compounds.
Applications in Corrosion Resistance : The paper by Aly et al. (2020) discussed the synthesis of phthalimide-functionalized compounds and their application in enhancing corrosion resistance. This research indicates potential industrial applications of similar compounds in materials science.
Safety And Hazards
Orientations Futures
The future directions for research on this compound would depend on its potential applications. If it shows promise as a pharmaceutical compound, for example, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety in preclinical and clinical trials .
Propriétés
IUPAC Name |
7-methyl-1-[(2-phenylmethoxyphenyl)methyl]indole-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO3/c1-16-8-7-12-19-21(16)24(23(26)22(19)25)14-18-11-5-6-13-20(18)27-15-17-9-3-2-4-10-17/h2-13H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHUDYABUQDLSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=O)N2CC3=CC=CC=C3OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(Benzyloxy)benzyl)-7-methylindoline-2,3-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-methylthiazol-2-yl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2422114.png)





![5-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2422123.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2422124.png)



![[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-(3-fluoropyridin-4-yl)methanone](/img/structure/B2422135.png)
![N-(2-fluorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B2422136.png)
![3-bromo-11H-benzo[b]fluoren-11-one](/img/structure/B2422137.png)